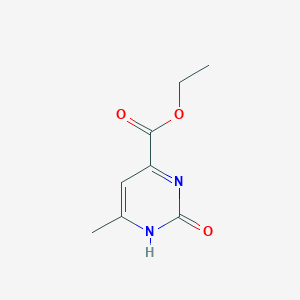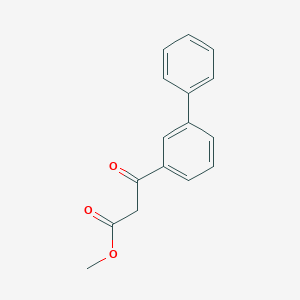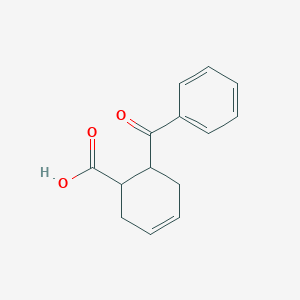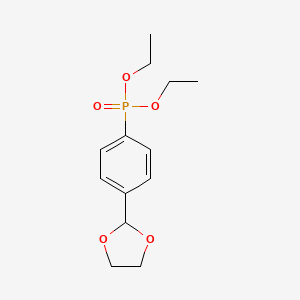
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane
Overview
Description
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the dioxolane family, which is known for its ability to act as a potent inhibitor of various enzymes. The purpose of
Scientific Research Applications
Antimicrobial Agents
Compounds similar to “2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane”, such as diethyl benzylphosphonates, have been studied for their potential as antimicrobial agents . These compounds have shown high selectivity and activity against certain bacterial strains, such as Escherichia coli . They may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin .
Organic Electronics
Self-assembled monolayers of organic compounds, including those with phosphonate groups, have found wide applications in organic electronics . These compounds can modify and engineer the surface properties of any substrate, making them useful in the development of electronic devices .
Sensors
The same self-assembled monolayers mentioned above have also been used in the development of sensors . The intrinsic electrical conductivity and optical properties of these compounds make them suitable for use in various sensing applications .
Optoelectronics
Push–pull chromophores, which are π-conjugated systems-based self-assembled monolayers, have been used as active layers in optoelectronic devices . These compounds can help improve the performance of these devices .
Corrosion Protection
Alkane-based self-assembled monolayers, which are similar to the compound , have been used for corrosion protection . They can form a protective layer on the surface of metals, preventing corrosion .
Control of Wettability or Cell Adhesion
These self-assembled monolayers can also be used to control the wettability or cell adhesion properties of surfaces . This makes them useful in various fields, including biomedical applications .
Mechanism of Action
Target of Action
Related compounds such as pyrazolylphosphonates, which can be synthesized using similar compounds, have been found to have significant bioactivity profiles .
Mode of Action
It’s known that related compounds participate in 1,3-dipolar cycloaddition reactions . In the case of (4-diethoxyphosphorylphenyl)diazomethane, a strong electron-acceptor substituent in the ring, the major reaction product is 2-pyrazoline, which is resistant to nitrogen extrusion .
Biochemical Pathways
It’s known that related compounds, such as pyrazolylphosphonates, have multifarious applications and represent the core structure of numerous naturally occurring molecules .
Result of Action
Related compounds, such as pyrazolylphosphonates, have been found to have significant bioactivity profiles .
Action Environment
It’s known that related compounds, such as pyrazolylphosphonates, have been found to have significant bioactivity profiles .
properties
IUPAC Name |
2-(4-diethoxyphosphorylphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-3-17-19(14,18-4-2)12-7-5-11(6-8-12)13-15-9-10-16-13/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQUYDQNZUQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C2OCCO2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378654 | |
| Record name | Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane | |
CAS RN |
85416-98-4 | |
| Record name | Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






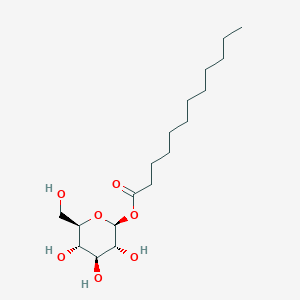
![25,27-Bis(1-propyloxy)calix[4]arene-26,28-diol](/img/structure/B1608108.png)
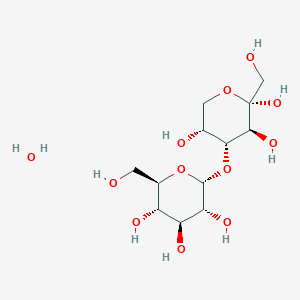
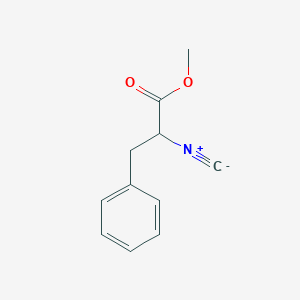
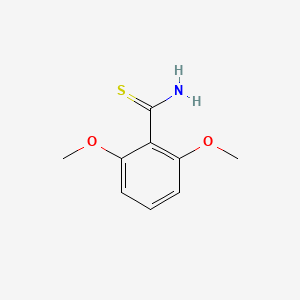
![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)
